Ombuoside Ombuoside Ombuin-3-O-rutinoside; Ombuin-3beta-rutinoside is a natural product found in Lathyrus davidii with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1896338
InChI: InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
Molecular Formula: C29H34O16
Molecular Weight: 638.6 g/mol

Ombuoside

CAS No.:

Cat. No.: VC1896338

Molecular Formula: C29H34O16

Molecular Weight: 638.6 g/mol

* For research use only. Not for human or veterinary use.

Ombuoside -

Specification

Molecular Formula C29H34O16
Molecular Weight 638.6 g/mol
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3
Standard InChI Key VVSFMIXQNYRGMG-UHFFFAOYSA-N
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O

Introduction

Chemical Properties and Structure

Ombuoside is characterized by specific chemical properties that contribute to its biological activities. The compound is identified by the CAS number 20188-85-6 and has the molecular formula C29H34O16 . Its molecular weight is 638.57 Daltons, placing it in the range of medium-sized natural products . The compound's chemical structure includes multiple hydroxyl groups and glycosidic bonds that likely contribute to its biological activities, particularly its antioxidant properties.

Physical and Solubility Characteristics

Understanding ombuoside's physical properties is crucial for laboratory research and potential pharmaceutical development. The compound exhibits specific solubility characteristics that influence its handling and application in experimental settings.

PropertyValueNotes
CAS Number20188-85-6Chemical identifier
Molecular FormulaC29H34O16Carbon, hydrogen, and oxygen composition
Molecular Weight638.57 DaltonsMedium-sized natural product
Solubility50 mg/mL (78.30 mM) in DMSORequires ultrasonic treatment
Purity (Commercial)99.64%As reported for research-grade product

The compound's solubility in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL makes it suitable for various laboratory applications, though it requires ultrasonic treatment to achieve complete dissolution . This solubility profile is important for designing experiments and developing potential pharmaceutical formulations.

Biological Activities

Antimicrobial Properties

Ombuoside has demonstrated significant antimicrobial activity against a variety of microorganisms. Research shows that the compound is effective against several strains of both gram-positive and gram-negative bacteria . Additionally, ombuoside exhibits antifungal activity against Candida albicans, a common opportunistic pathogen . These antimicrobial properties suggest potential applications in addressing infections, though more research is needed to determine effective concentrations and specific mechanisms of action against various pathogens.

Research Methodologies

Research on ombuoside has employed various experimental approaches to investigate its properties and effects. These methodologies provide valuable insights for researchers interested in studying this compound.

Cell Culture Models

In vitro studies on ombuoside have primarily utilized two cellular models:

  • HEI-OC1 cells: An auditory cell line used to study the protective effects of ombuoside against cisplatin-induced ototoxicity .

  • PC12 cells: A neuronal cell line used to investigate ombuoside's protective effects against L-DOPA-induced neurotoxicity .

These cellular models provide controlled systems for investigating specific mechanisms of action and dose-dependent effects.

Experimental Conditions and Concentrations

Experimental ModelOmbuoside ConcentrationTreatment DurationEffects Observed
HEI-OC1 cells5-100 μM (screening)24 hoursDose-dependent cytoprotection
HEI-OC1 cells30 μM (standard)24 hours85% survival vs. 52% with cisplatin alone
PC12 cells1, 5, and 10 μM24 hoursProtection against L-DOPA toxicity
Mouse cochlear explants30 μM24 hoursProtection of hair cell morphology and numbers
Zebrafish lateral neuromasts30 μM24 hoursProtection against cisplatin-induced damage

Experimental protocols typically involve:

  • Pretreatment with ombuoside for 2 hours before adding the toxic agent (e.g., cisplatin) .

  • Co-treatment with the toxic agent and ombuoside for 24 hours .

  • Analysis of cell viability, apoptotic markers, ROS levels, or other relevant endpoints .

Advanced Analysis Techniques

Research on ombuoside has utilized several advanced techniques to investigate its effects:

  • Flow cytometry for assessment of cell viability and apoptosis .

  • Western blotting for analysis of protein expression (Bax, Bak, Bcl-2, cytochrome C, cleaved-caspase-3) .

  • Fluorescent staining methods for detection of ROS (CellROX Green, MitoSOX Red) and mitochondrial membrane potential (MitoTracker Red) .

  • Enzymatic assays for measuring SOD activity .

These methodologies provide comprehensive insights into ombuoside's mechanisms of action at the cellular and molecular levels.

Future Perspectives

The current research on ombuoside suggests several promising directions for future investigation and potential applications:

Pharmaceutical Development

Given ombuoside's protective effects against drug-induced toxicity, particularly cisplatin-induced ototoxicity, there is significant potential for developing ombuoside or its derivatives as adjunct therapies in cancer treatment . The compound could potentially reduce the side effects of chemotherapy while maintaining its therapeutic efficacy. Further research is needed to determine optimal formulations, delivery methods, and dosing strategies.

Combination Therapies

The protective mechanisms of ombuoside suggest potential benefits in combination with other protective agents. For example, co-administration with mitochondria-targeted antioxidants might maximize protection against drug-induced ototoxicity . Alternative delivery methods, such as intratympanic injections rather than ocular drug delivery, might further enhance the protective effects of ombuoside in specific applications .

Applications in Neurodegenerative Disorders

Ombuoside's neuroprotective effects and mechanisms suggest potential applications in neurodegenerative disorders characterized by oxidative stress and neuronal damage . Further research is warranted to investigate ombuoside's effects in models of Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions.

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